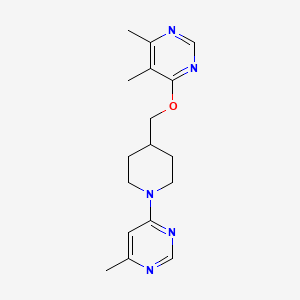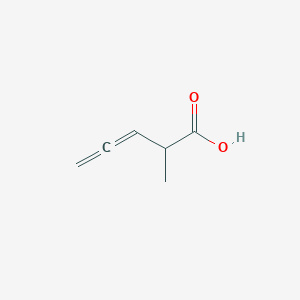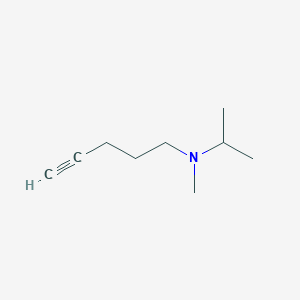![molecular formula C16H16F2N4O4 B2959113 Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-60-0](/img/structure/B2959113.png)
Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The molecular structure of compounds in this class has been confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and IR spectroscopic data . In some cases, the structure was further corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure, is a key reaction in the chemistry of [1,2,4]triazolo[1,5-a]pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .科学的研究の応用
Synthesis and Biological Activity The synthesis of related triazolopyrimidine compounds has been extensively studied for their potential biological activities. For instance, Gilava et al. (2020) detailed the potent synthesis of an uncommon series of triazolopyrimidines, evaluated for their antimicrobial and antioxidant activities. The study emphasized the compounds' synthesis using the Biginelli protocol and highlighted their characterizations by IR, NMR, and mass spectroscopic techniques (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).
Chemical Rearrangements and Structural Analysis Research on azaindolizine compounds, like the ones by Makisumi and Kanō (1963), explores the chemical properties and rearrangements of triazolopyrimidines. Their work demonstrated how the alkyl group of certain derivatives undergoes rearrangement, contributing to understanding the compound's chemical behavior (Y. Makisumi & H. Kanō, 1963).
Antituberculous Agents A study by Titova et al. (2019) synthesized structural analogs of triazolopyrimidines to evaluate their tuberculostatic activity. This research underscores the compound's potential in developing antituberculous agents, with a focus on structure-activity relationships (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, & V. Charushin, 2019).
Pharmacological Applications The pharmacological applications of triazolopyrimidine derivatives have been a subject of interest. Massari et al. (2017) developed efficient synthesis methods for these compounds, highlighting their potential in inhibiting influenza virus RNA polymerase, which suggests their applicability in antiviral therapies (Serena Massari et al., 2017).
Crystal Structure Analysis Crystallographic studies, such as those by Boechat et al. (2014), provide insight into the structural aspects of triazolopyrimidine derivatives. Their work on the crystal structures of hydrated and anhydrous derivatives reveals the importance of intermolecular interactions and the influence of substituents on molecular arrangement, contributing to the understanding of these compounds' physical and chemical properties (N. Boechat et al., 2014).
作用機序
Target of Action
The compound, Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, is a part of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class of compounds . These compounds have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the replication of DNA and the division of cells .
Pharmacokinetics
The related compounds in the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class have shown significant inhibitory activity with ic50 values in the nanomolar range , suggesting good bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, the compound induces cell cycle arrest, which can lead to apoptosis, or programmed cell death . This makes it a potential candidate for the treatment of cancers.
将来の方向性
Given the significant biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, future research could focus on exploring the potential applications of this compound in medicinal chemistry and agriculture . Further studies could also aim to optimize the synthesis process and investigate the specific mechanism of action of this compound.
特性
IUPAC Name |
methyl 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O4/c1-8-12(14(23)25-3)13(22-16(21-8)19-7-20-22)9-4-5-10(26-15(17)18)11(6-9)24-2/h4-7,13,15H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCXSTSKIYXWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)
![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)


![3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2959044.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide](/img/structure/B2959046.png)

![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)
![Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2959050.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2959051.png)
